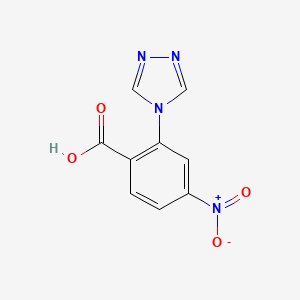![molecular formula C9H10N6O3 B1385263 N-[4-(4-アセチル-5-メチル-1H-1,2,3-トリアゾール-1-イル)-1,2,5-オキサジアゾール-3-イル]アセトアミド CAS No. 352446-19-6](/img/structure/B1385263.png)
N-[4-(4-アセチル-5-メチル-1H-1,2,3-トリアゾール-1-イル)-1,2,5-オキサジアゾール-3-イル]アセトアミド
説明
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide is a useful research compound. Its molecular formula is C9H10N6O3 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-[4-(4-アセチル-5-メチル-1H-1,2,3-トリアゾール-1-イル)-1,2,5-オキサジアゾール-3-イル]アセトアミドの包括的な分析
創薬: N-[4-(4-アセチル-5-メチル-1H-1,2,3-トリアゾール-1-イル)-1,2,5-オキサジアゾール-3-イル]アセトアミドを含む1,2,3-トリアゾールのユニークな構造は、創薬において広く利用されています。 この化合物は、EまたはZアミド結合を模倣する能力により、医薬品化学における貴重な足場となっています 。 高い化学的安定性と水素結合能力により、抗痙攣剤や抗生物質など、さまざまな薬物に組み込まれています .
有機合成: 有機合成において、この化合物のトリアゾール環は、さらなる化学修飾のための安定なプラットフォームを提供します。 酸性または塩基性条件に不活性であるため、新しい合成方法の開発など、さまざまな合成用途が可能です .
高分子化学: トリアゾールコアは、高分子化学においても重要です。 その堅牢性は、ポリマーの安定性を高めることができ、その芳香族特性は、剛性や耐熱性などの材料の物理的特性に貢献できます .
超分子化学: 超分子化学者は、トリアゾールの強い双極子モーメントと水素結合能力を利用して、新しい分子集合体を創製してきました。 これらの特徴は、複雑な構造に自己集合できる分子を設計するために不可欠です .
生体共役: この化合物の反応性基は、生体共役技術に適しています。 さまざまな基質または互いに生体分子を付着させるために使用でき、標的薬物送達システムの開発に不可欠です .
ケミカルバイオロジー: ケミカルバイオロジーにおいて、トリアゾール環は、生物系を調べるための汎用性の高いツールとして機能します。 生体分子を標識または固定化するために使用でき、分子レベルで生物学的プロセスを研究するのに役立ちます .
蛍光イメージング: 蛍光特性により、この化合物はイメージング技術で使用できます。 細胞内の分子の移動を追跡し、細胞のダイナミクスに関する洞察を提供するのに役立ちます .
材料科学: トリアゾール誘導体は、材料科学、特に特定の電子または機械的特性を備えた新素材の開発において応用されています。 トリアゾール環の安定性と汎用性により、高度な材料を作成するのに適しています .
作用機序
Mode of action
Compounds containing 1,2,3-triazole and oxadiazole moieties often work by forming hydrogen bonds with their targets, leading to changes in the targets’ function .
Biochemical pathways
1,2,3-triazoles and oxadiazoles are known to affect a wide range of biological pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, which could potentially influence the compound’s bioavailability .
Result of action
1,2,3-triazoles and oxadiazoles have been found to exhibit a wide range of biological activities, including antiproliferative effects .
Action environment
1,2,3-triazoles are known for their high chemical stability, which suggests they may be resistant to various environmental conditions .
生化学分析
Biochemical Properties
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may interact with proteins involved in cell signaling pathways, affecting their phosphorylation status and activity.
Cellular Effects
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may also affect the expression of genes involved in oxidative stress response and inflammation.
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide involves its interaction with various biomolecules. It can bind to enzymes and proteins, inhibiting or activating their activity. For instance, triazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that triazole derivatives are generally stable under physiological conditions, but their activity may decrease over time due to degradation . Long-term exposure to N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, such as liver damage or oxidative stress. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.
Metabolic Pathways
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms and distribution patterns of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can provide insights into its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-[4-(4-acetyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O3/c1-4-7(5(2)16)11-14-15(4)9-8(10-6(3)17)12-18-13-9/h1-3H3,(H,10,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVPXCWCPNOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)


![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)


![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)


![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
